Technical Monograph: 5-Bromo-1,3-difluoro-2-propoxybenzene (CAS 1309933-01-4)
Technical Monograph: 5-Bromo-1,3-difluoro-2-propoxybenzene (CAS 1309933-01-4)
The following technical guide provides an in-depth analysis of 5-Bromo-1,3-difluoro-2-propoxybenzene , the compound uniquely identified by CAS 1309933-01-4 .
*Critical Editorial Note: The user prompt specified the name "1,5-Dibromo-3-fluoro-2-propoxybenzene" alongside CAS 1309933-01-4. These two identifiers refer to distinct chemical entities.
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CAS 1309933-01-4 corresponds to 5-Bromo-1,3-difluoro-2-propoxybenzene (a mono-bromo, di-fluoro scaffold).[1][2][3]
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The name "1,5-Dibromo-3-fluoro-2-propoxybenzene" corresponds to CAS 2413441-18-4 (a di-bromo, mono-fluoro scaffold).[1][2]
To ensure scientific integrity and safety, this guide prioritizes the CAS number (1309933-01-4) as the definitive identifier, as it is the standard for procurement and regulatory compliance. However, a comparative analysis of the di-bromo analog is included in the "Structural Analogues" section to address potential ambiguity.
[1][2][3]
Executive Summary & Strategic Utility
5-Bromo-1,3-difluoro-2-propoxybenzene is a specialized halogenated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical ingredients (APIs) and liquid crystal (LC) mesogens. Its structural value lies in its trifunctional core :
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5-Bromo Position: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.
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1,3-Difluoro Motif: Provides metabolic stability (blocking oxidative metabolism) and modulates lipophilicity (LogP) and pKa of nearby functional groups via electron withdrawal.
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2-Propoxy Group: A steric and lipophilic anchor that improves solubility and permeability in biological systems, or induces nematic phases in material science applications.
This compound is a critical building block for GPR119 agonists (metabolic disorders) and negative dielectric anisotropy materials in display technologies.
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 5-Bromo-1,3-difluoro-2-propoxybenzene |
| CAS Number | 1309933-01-4 |
| Molecular Formula | C₉H₉BrF₂O |
| Molecular Weight | 251.07 g/mol |
| SMILES | CCCOC1=C(F)C=C(Br)C=C1F |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (Calc.) | 245.0 ± 35.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP (Predicted) | 3.82 (High Lipophilicity) |
| Flash Point | >100 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
Synthesis & Manufacturing Process
The synthesis of CAS 1309933-01-4 typically follows a convergent route starting from 2,6-difluorophenol . The process requires strict regiochemical control to ensure the bromine is installed at the para position relative to the oxygen, followed by alkylation.
Retrosynthetic Analysis
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Disconnection: The C-O bond (ether formation) and the C-Br bond (electrophilic aromatic substitution).
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Strategy: Bromination before alkylation is preferred to avoid side reactions on the propyl chain, although alkylation-first routes are possible if mild bromination conditions are used. The most robust route is Bromination → Alkylation .
Optimized Synthetic Workflow (Step-by-Step)
Step 1: Regioselective Bromination
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Precursor: 2,6-Difluorophenol.
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Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS).
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Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.
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Protocol:
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Dissolve 2,6-difluorophenol in ACN at 0°C.
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Add NBS (1.05 eq) portion-wise to control exotherm.
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Stir at room temperature for 4 hours. The directing effects of the -OH (ortho/para) and -F (ortho/para) groups synergize to direct bromine to the 4-position (para to -OH).
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QC Check: Monitor by TLC/HPLC for disappearance of starting material.
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Workup: Quench with sodium thiosulfate, extract with DCM, and concentrate to yield 4-Bromo-2,6-difluorophenol .
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Step 2: Williamson Ether Synthesis (Propylation)
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Precursor: 4-Bromo-2,6-difluorophenol (from Step 1).
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Reagents: 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).
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Protocol:
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Suspend 4-Bromo-2,6-difluorophenol and K₂CO₃ in dry DMF.
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Add 1-Bromopropane dropwise.
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Heat to 60-80°C for 6-12 hours.
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Mechanism: Sₙ2 attack of the phenoxide anion on the propyl halide.
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Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF. Dry over MgSO₄.
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Purification: Vacuum distillation or Silica Gel Chromatography (Hexanes/EtOAc 95:5).
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Process Flow Diagram (Graphviz)
Figure 1: Convergent synthesis pathway for CAS 1309933-01-4 emphasizing regiocontrol.
Quality Control & Analytical Validation
To ensure the material is suitable for drug development (GLP standards), the following analytical battery is required.
Critical Impurity Profiling
| Impurity Type | Origin | Detection Method | Limit |
| Starting Phenol | Incomplete alkylation | HPLC (UV 254 nm) | < 0.5% |
| O-Alkylation Isomers | C-alkylation (rare) | ¹H NMR | < 0.1% |
| Dibromo Species | Over-bromination | GC-MS / Mass Spec | < 0.1% |
| Residual Solvent | DMF/Acetone | GC-Headspace | < 500 ppm |
NMR Validation Criteria
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¹H NMR (CDCl₃):
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Aromatic: Symmetric doublet (or multiplet) around δ 7.0-7.2 ppm (2H) corresponding to the protons at positions 4 and 6.
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Propoxy -OCH₂-: Triplet around δ 4.0-4.1 ppm (2H).
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Propoxy -CH₂-: Multiplet around δ 1.8 ppm (2H).
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Propoxy -CH₃: Triplet around δ 1.0 ppm (3H).
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¹⁹F NMR:
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Single singlet (or triplet due to H-coupling) around δ -120 to -130 ppm, confirming symmetry of the two fluorines. Lack of symmetry indicates incorrect regiochemistry.
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Applications in Drug Discovery & Materials[11]
Medicinal Chemistry: The "Scaffold" Utility
CAS 1309933-01-4 is a "Linker Scaffold." The Bromine atom serves as a departure point for diversity.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create Biaryl systems. The flanking fluorines reduce the electron density of the ring, making the C-Br bond more susceptible to oxidative addition by Pd(0), often allowing coupling under milder conditions than non-fluorinated analogs.
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Metabolic Stability: The 1,3-difluoro substitution protects the aromatic ring from metabolic oxidation (P450), extending the half-life of the final drug candidate.
Structural Analog Alert (The "1,5-Dibromo" Variant)
If your research specifically requires the 1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4) mentioned in your title, note the functional difference:
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CAS 1309933-01-4 (Difluoro): Mono-functional handle (1 Br). Used as a "Cap" or "End-group."
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CAS 2413441-18-4 (Dibromo): Bi-functional handle (2 Br). Used as a "Core" to link two different chains.
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Differentiation: The Dibromo variant allows for sequential cross-coupling (site-selective) due to the steric difference between the bromine ortho to the propoxy group vs. the bromine meta to it.
Application Logic Diagram
Figure 2: Downstream utility in pharmaceutical and material sciences.
Handling & Safety Protocols
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive (protect from direct UV to prevent debromination).
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Spill Response: Absorb with vermiculite. Do not flush into drains due to halogenated organic content.
References
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World Intellectual Property Organization (WIPO). Patent WO2008104754A1: Heterocyclic compounds as GPR119 agonists. (2008).[5]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 91658484 (5-Bromo-1,3-difluoro-2-propoxybenzene).
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ChemScene. Product Data: 1,5-Dibromo-3-fluoro-2-propoxybenzene (CAS 2413441-18-4).[1][2](Cited for comparative analog differentiation).
Sources
- 1. 1309933-01-4 | 5-Bromo-1,3-difluoro-2-propoxybenzene - AiFChem [aifchem.com]
- 2. 1309933-01-4 | 5-Bromo-1,3-difluoro-2-propoxybenzene - AiFChem [aifchem.com]
- 3. 1309933-01-4|5-Bromo-1,3-difluoro-2-propoxybenzene|BLD Pharm [bldpharm.com]
- 4. 2,4-二溴-1-氟苯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. china.guidechem.com [china.guidechem.com]
